REACTION_CXSMILES
|
C([Li])CCC.[CH3:6][S:7]([O:10][CH3:11])(=[O:9])=[O:8].[CH:12]([C:14]1[CH:18]=[C:17]([C:19]2[S:20][CH:21]=[CH:22][CH:23]=2)[NH:16][C:15]=1[C:24]1[S:25][CH:26]=[CH:27][CH:28]=1)=O.[O:29]1CCC[CH2:30]1>>[CH3:6][S:7]([O:10][CH3:11])(=[O:9])=[O:8].[OH:29][CH2:30][CH:12]([C:14]1[CH:18]=[C:17]([C:19]2[S:20][CH:21]=[CH:22][CH:23]=2)[NH:16][C:15]=1[C:24]1[S:25][CH:26]=[CH:27][CH:28]=1)[S:7]([CH3:6])(=[O:9])=[O:10]
|
Name
|
|
Quantity
|
0.891 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
72 μL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
3-formyl-2,5-dithienylpyrrole
|
Quantity
|
105 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(NC(=C1)C=1SC=CC1)C=1SC=CC1
|
Name
|
lithio methyl methanesulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 30 minutes at -78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the completion of reaction, it
|
Type
|
CUSTOM
|
Details
|
was then quenched with a saturated aqueous ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted three times with 50 mL portions of ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water (10 mL×1) and brine (10 mL×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on 50 g of silica gel
|
Type
|
WASH
|
Details
|
Elution with hexane-ethyl acetate (5:1)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(S(=O)(=O)C)C1=C(NC(=C1)C=1SC=CC1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 mg | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |